4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a methoxybenzylidene group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Shares a similar thiazolidine ring structure but differs in the functional groups attached.
4-{[(5Z)-5-(2-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide: Similar in structure but with variations in the benzylidene and phenyl groups.
Uniqueness
The uniqueness of 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19F3N2O4S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C22H19F3N2O4S/c1-31-17-10-4-14(5-11-17)13-18-20(29)27(21(30)32-18)12-2-3-19(28)26-16-8-6-15(7-9-16)22(23,24)25/h4-11,13H,2-3,12H2,1H3,(H,26,28)/b18-13- |
InChI Key |
XDOWRPZWYLXTSX-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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